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molecular formula C13H17BrO B8571788 6-(1-Bromoethyl)-4,4-dimethylchroman CAS No. 88579-21-9

6-(1-Bromoethyl)-4,4-dimethylchroman

Cat. No. B8571788
M. Wt: 269.18 g/mol
InChI Key: LNRBXIPTGYCCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04678793

Procedure details

4.6 g of 4,4-dimethyl-6-(1-bromoethyl)chromane were dissolved in 40 ml of xylene and the solution was treated with 5.3 g of triphenylphosphine. The mixture was heated to 100° C. overnight, cooled, the precipitated cyrstals were filtered off under suction and washed with hexane. For the further purification, the phosphonium salt was dissolved in methylene chloride and precipitated again by the addition of ethyl acetate. There were obtained 3.5 g of [1-(4,4-dimethyl-6-chromanyl)ethyl]triphenylphosphonium bromide in the form of colorless crystals of melting point 142°-148° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH:12]([Br:14])[CH3:13])[CH:10]=2)[O:5][CH2:4][CH2:3]1.[C:16]1([P:22]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C(C)=CC=CC=1>[Br-:14].[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH:12]([P+:22]([C:23]3[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=3)([C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH3:13])[CH:10]=2)[O:5][CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
CC1(CCOC2=CC=C(C=C12)C(C)Br)C
Name
Quantity
40 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitated cyrstals were filtered off under suction
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
For the further purification
DISSOLUTION
Type
DISSOLUTION
Details
the phosphonium salt was dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
precipitated again by the addition of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
[Br-].CC1(CCOC2=CC=C(C=C12)C(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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